
N-Boc Gatifloxacin N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc Gatifloxacin N-Oxide is a derivative of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. This compound is primarily used as an intermediate in the synthesis of other chemical entities and is known for its role in medicinal chemistry and drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc Gatifloxacin N-Oxide typically involves the protection of the amino group of Gatifloxacin with a Boc (tert-butoxycarbonyl) group, followed by oxidation. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc Gatifloxacin N-Oxide undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction back to Gatifloxacin or other derivatives.
Substitution: Replacement of functional groups to form new compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of Gatifloxacin, which can be used for further chemical modifications or as intermediates in drug synthesis .
Wissenschaftliche Forschungsanwendungen
N-Boc Gatifloxacin N-Oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological systems and potential therapeutic effects.
Medicine: Investigated for its role in the development of new antibiotics and antimicrobial agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Wirkmechanismus
The mechanism of action of N-Boc Gatifloxacin N-Oxide is primarily related to its parent compound, Gatifloxacin. Gatifloxacin exerts its effects by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, repair, and recombination. This inhibition leads to the disruption of bacterial DNA processes, resulting in bactericidal activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gatifloxacin: The parent compound, used as an antibiotic.
N-Desmethyl Gatifloxacin: A metabolite of Gatifloxacin.
Gatifloxacin N-Oxide: Another derivative of Gatifloxacin.
Uniqueness
N-Boc Gatifloxacin N-Oxide is unique due to its Boc-protected amino group, which provides stability and allows for selective reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its utility in medicinal chemistry.
Eigenschaften
Molekularformel |
C24H30FN3O7 |
|---|---|
Molekulargewicht |
491.5 g/mol |
IUPAC-Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxidopiperazin-1-ium-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C24H30FN3O7/c1-13-12-28(33,9-8-26(13)23(32)35-24(2,3)4)19-17(25)10-15-18(21(19)34-5)27(14-6-7-14)11-16(20(15)29)22(30)31/h10-11,13-14H,6-9,12H2,1-5H3,(H,30,31) |
InChI-Schlüssel |
DLXQPHMNMSCWQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C[N+](CCN1C(=O)OC(C)(C)C)(C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 6'-Chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13862249.png)
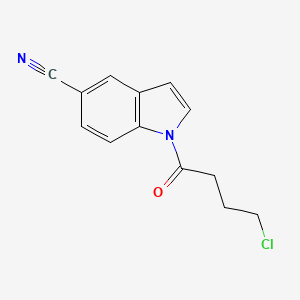
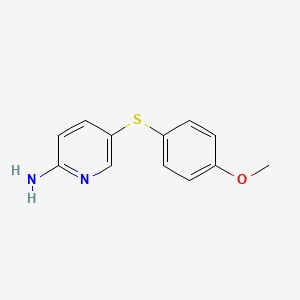
![2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13862268.png)
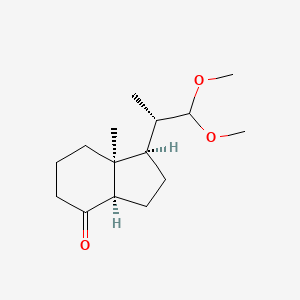
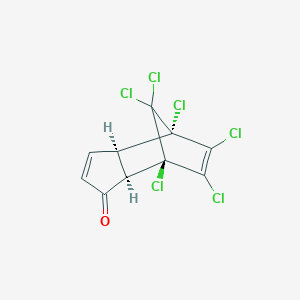
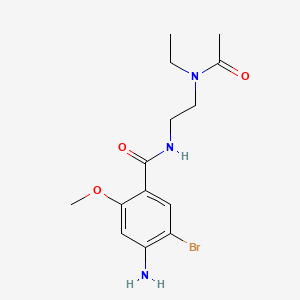
![3,6a,7,8,9,10-hexahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide](/img/structure/B13862296.png)
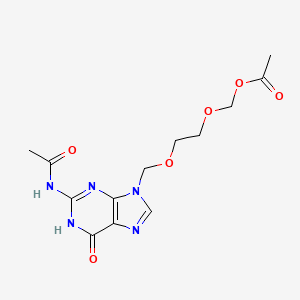
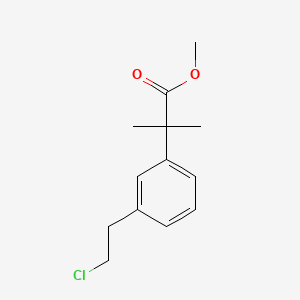

![3-[1-(3-Bromophenyl)-1-hydroxy-n-butyl]benzoic Acid t-Butyl Ester-D9](/img/structure/B13862319.png)

![1-methyl-2-[2-(3-methyl-2-thiophenyl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B13862327.png)
